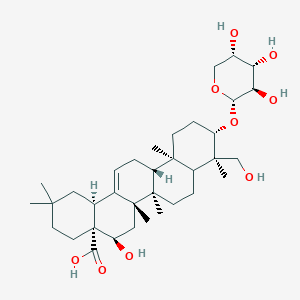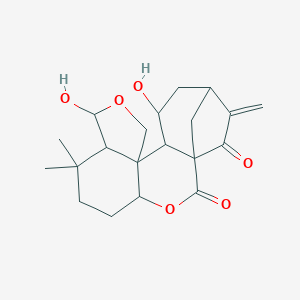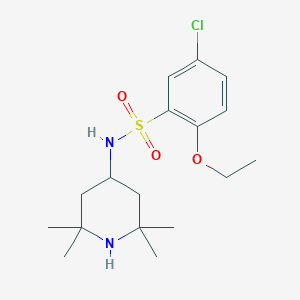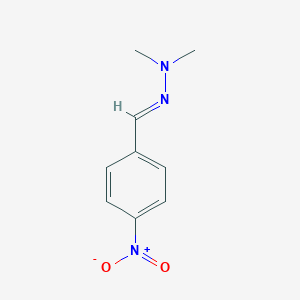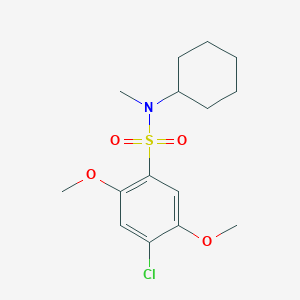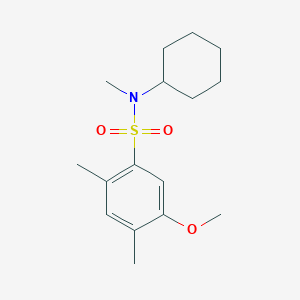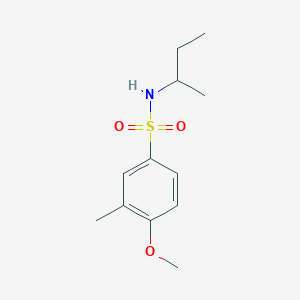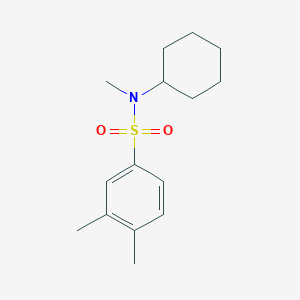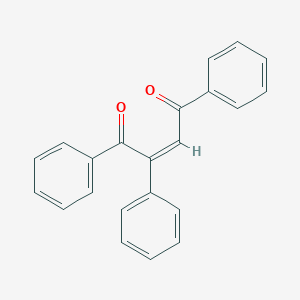
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide, also known as CYM-5442, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival. By inhibiting the activity of HSP90, N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide may prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce the production of extracellular matrix proteins, which are involved in the development of fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied for its potential therapeutic effects, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide. One potential direction is the investigation of its potential as a therapeutic agent for other diseases such as inflammatory bowel disease and pulmonary fibrosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient synthesis methods and improved solubility may increase the potential for this compound as a therapeutic agent.
Conclusion
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic effects. It can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-methoxy-N,2,5-trimethylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction produces N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been used in various scientific research studies to investigate its potential as a therapeutic agent for various diseases such as cancer, pulmonary fibrosis, and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H25NO3S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-methoxy-N,2,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-11-16(13(2)10-15(12)20-4)21(18,19)17(3)14-8-6-5-7-9-14/h10-11,14H,5-9H2,1-4H3 |
Clave InChI |
KEIKVOSYNQXRCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





